molecular formula C11H18ClN B572400 (S)-1-(o-Tolyl)butan-1-amine hydrochloride CAS No. 1213497-62-1

(S)-1-(o-Tolyl)butan-1-amine hydrochloride

Cat. No. B572400
CAS RN: 1213497-62-1
M. Wt: 199.722
InChI Key: ZDTHPTJAFLCPOT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(o-Tolyl)butan-1-amine hydrochloride, also known as (S)-(+)-p-Toluenesulfonyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride is not well understood, but it is believed to work by controlling the stereochemistry of reactions. It is a chiral auxiliary that is used to control the stereochemistry of reactions, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of (S)-1-(o-Tolyl)butan-1-amine hydrochloride.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its ability to control the stereochemistry of reactions, its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and its relatively low cost. The limitations of using (S)-1-(o-Tolyl)butan-1-amine hydrochloride in lab experiments include its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Some possible areas of research include:
1. Developing new and more efficient synthesis methods for (S)-1-(o-Tolyl)butan-1-amine hydrochloride.
2. Exploring the use of (S)-1-(o-Tolyl)butan-1-amine hydrochloride in the synthesis of new pharmaceuticals and other organic compounds.
3. Investigating the mechanism of action of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and its potential applications in other fields of chemistry.
4. Studying the potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and developing safer handling procedures for the compound.
Conclusion:
In conclusion, (S)-1-(o-Tolyl)butan-1-amine hydrochloride is a widely used chiral auxiliary in the field of organic chemistry. Its ability to control the stereochemistry of reactions and its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds make it an important compound for scientific research. While there is still much to learn about the mechanism of action and potential toxicity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, the compound holds great promise for future research in the field of organic chemistry.

Synthesis Methods

The synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride involves the reaction of (S)-(+)-p-Toluenesulfinamide with a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of (S)-1-(o-Tolyl)butan-1-amine.

Scientific Research Applications

(S)-1-(o-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it is used to control the stereochemistry of reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHPTJAFLCPOT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704195
Record name (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(o-Tolyl)butan-1-amine hydrochloride

CAS RN

1213497-62-1
Record name (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.